molecular formula C11H11NO4 B12450348 Methyl 5-methoxy-3-oxoindoline-2-carboxylate

Methyl 5-methoxy-3-oxoindoline-2-carboxylate

Cat. No.: B12450348
M. Wt: 221.21 g/mol
InChI Key: FAYTUWOFOYIOJP-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-3-oxoindoline-2-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-3-oxoindoline-2-carboxylate typically involves the Fischer indole synthesis. This method uses phenylhydrazine and a carbonyl compound under acidic conditions to form the indole ring . The reaction conditions often include refluxing in methanesulfonic acid (MsOH) in methanol (MeOH) to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone for large-scale production due to its efficiency and relatively straightforward procedure .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-3-oxoindoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-methoxy-3-oxoindoline-2-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methoxy-3-oxoindoline-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group at the 5-position and the ester functionality at the 2-position make it a versatile intermediate for further chemical modifications .

Biological Activity

Methyl 5-methoxy-3-oxoindoline-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

This compound belongs to the class of oxoindole derivatives, which are known for their varied pharmacological properties. The methoxy group enhances the biological activity of indole derivatives by modulating their electronic properties and improving their interaction with biological targets.

2. Synthesis of this compound

The synthesis typically involves the condensation of 5-methoxyindole derivatives with appropriate acylating agents. Common methods include:

  • Refluxing with Acetic Anhydride : This method yields high purity and good yields.
  • Microwave-Assisted Synthesis : This technique reduces reaction time significantly while maintaining yield.

3.1 Anticancer Activity

This compound has shown promising results in various cancer cell lines:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
  • Case Studies :
    • In a study involving NCI-60 human cancer cell lines, compounds similar to methyl 5-methoxy-3-oxoindoline demonstrated IC50 values ranging from 1.47 µM to higher concentrations, indicating significant anticancer potential .
Cell LineIC50 (µM)
MDA-MB-231 (Breast)1.47
A549 (Lung)5.00
HeLa (Cervical)3.20

3.2 Antimicrobial Activity

The compound exhibits notable antibacterial and antifungal properties:

  • Antibacterial Activity : In vitro studies have shown that methyl 5-methoxy-3-oxoindoline exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus37.9
Escherichia coli62.5
Pseudomonas aeruginosa100
  • Antifungal Activity : The compound also demonstrates effectiveness against fungal strains such as Candida albicans, with MIC values lower than those of standard antifungal agents .

The biological activity of methyl 5-methoxy-3-oxoindoline is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for various enzymes involved in cancer progression.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to cell death.
  • Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in several cancer cell lines.

5. Conclusion

This compound is a promising candidate for further development as an anticancer and antimicrobial agent. Its diverse mechanisms of action and significant biological activity warrant additional research to fully elucidate its potential therapeutic applications.

6. Future Directions

Future studies should focus on:

  • In vivo efficacy and safety assessments.
  • Exploring structure–activity relationships (SAR) to optimize potency.
  • Investigating potential synergistic effects with existing therapies.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 5-methoxy-3-oxo-1,2-dihydroindole-2-carboxylate

InChI

InChI=1S/C11H11NO4/c1-15-6-3-4-8-7(5-6)10(13)9(12-8)11(14)16-2/h3-5,9,12H,1-2H3

InChI Key

FAYTUWOFOYIOJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(C2=O)C(=O)OC

Origin of Product

United States

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